molecular formula C23H30O12 B169424 6-O-Vanilloylajugol CAS No. 124168-04-3

6-O-Vanilloylajugol

Cat. No. B169424
M. Wt: 498.5 g/mol
InChI Key: PJAISAAYEQAVGA-YYFWYDPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 6-O-Vanilloylajugol is C23H30O12 . The structures of all compounds were established by spectroscopic evidence (UV, IR, 1D and 2D NMR, LC-ESIMS) .


Physical And Chemical Properties Analysis

6-O-Vanilloylajugol has a molecular weight of 498.5 g/mol . It is a white or off-white crystalline powder with a spicy aroma . It is soluble in some organic solvents such as ethanol and dichloromethane, but insoluble in water .

Scientific Research Applications

Chemical Composition and Isolation

  • Isolation from Rehmannia glutinosa: 6-O-Vanilloylajugol was identified as one of the compounds isolated from the roots of Rehmannia glutinosa. This compound was elucidated through extensive spectroscopic methods, highlighting its significance in phytochemistry research (Vu Kim Thu et al., 2021).

Bioactivity and Pharmacological Effects

  • TRPV1 Receptor Research: Though the specific activity of 6-O-Vanilloylajugol on TRPV1 receptors is not directly mentioned, several studies on vanilloids (a class to which 6-O-Vanilloylajugol likely belongs) have investigated their interactions with TRPV1 receptors. TRPV1 receptors are involved in pain perception and various physiological responses (Rebecca M. Sappington & D. Calkins, 2008).
  • Potential in Neuroprotective Research: Vanilloids like 6-O-Vanilloylajugol may have implications in neuroprotective research, given the role of TRPV1 receptors in various neurological conditions. The understanding of TRPV1's function in the brain and nervous system could be crucial in developing treatments for neurodegenerative diseases (A. Engler et al., 2007).

Implications in Cancer Research

  • Vanilloids in Cancer Therapy: The role of vanilloids in modulating TRPV1-expressing tumors provides a potential pathway for cancer treatment. Research on vanilloids could lead to the development of new therapeutic strategies targeting these receptors (Charlotte Baker et al., 2019).

Drug Development and Delivery

  • Drug Conjugates and Delivery Systems: The development of natural product-drug conjugates, which may include vanilloids like 6-O-Vanilloylajugol, is a significant area of research. These conjugates can enhance drug efficacy and specificity, opening new avenues in drug delivery systems (M. Vicent & R. Duncan, 2006).

properties

IUPAC Name

[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O12/c1-23(30)8-14(33-20(29)10-3-4-12(25)13(7-10)31-2)11-5-6-32-21(16(11)23)35-22-19(28)18(27)17(26)15(9-24)34-22/h3-7,11,14-19,21-22,24-28,30H,8-9H2,1-2H3/t11-,14+,15+,16+,17+,18-,19+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAISAAYEQAVGA-YYFWYDPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Vanilloylajugol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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